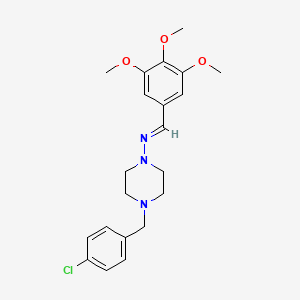

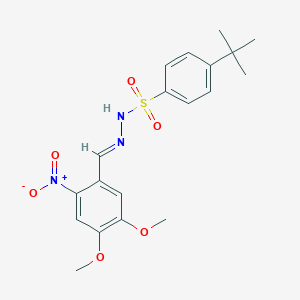

4-(4-氯苄基)-N-(3,4,5-三甲氧基苄叉亚甲基)-1-哌嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, closely related to 4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, often involves multiple steps including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. These methods aim to confirm the proposed structures of metabolites and related compounds through the synthesis of authentic compounds. For instance, compounds related to the metabolites of certain cerebral vasodilators have been synthesized to confirm their structures, showcasing the methodologies applicable to the synthesis of our compound of interest (Ohtaka et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of benzylpiperazine derivatives, including our compound, can be conducted through various spectroscopic techniques such as IR, ESI, and single-crystal X-ray diffraction. These methods help confirm the compound's structure, with X-ray diffraction providing insights into the crystal system and molecular conformation. For example, the structure of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound with similarities to our chemical of interest, was determined, highlighting the sofa conformation of the piperidine ring and the E-configuration of carbon-carbon double bonds (Xue Si-jia, 2012).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, including O-demethylation, N-dealkylation, and hydroxylation, which are significant for understanding the biotransformation pathways of these compounds in biological systems. These reactions facilitate the study of their metabolic fate and the synthesis of labeled compounds for research purposes (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives, including solubility, melting point, and crystalline structure, can be assessed through crystallization techniques and spectroscopic analysis. The polymorphic forms of these compounds, as determined by single-crystal X-ray analysis, exhibit different hydrogen-bonding networks, which are crucial for understanding their physical behavior and solubility (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of benzylpiperazine derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and functional groups. These properties are critical for the design and synthesis of compounds with specific biological activities. For example, the synthesis and bioactivity studies of various derivatives have shown significant cell growth inhibitory activity on selected cancer cell lines, demonstrating the potential pharmacological applications of these compounds (Yarim et al., 2012).

科学研究应用

合成与表征

化学合成和抗菌活性:对包含哌嗪环的双-席夫碱的研究,包括与“4-(4-氯苄基)-N-(3,4,5-三甲氧基苄叉亚甲基)-1-哌嗪胺”结构相似的化合物,表明这些化合物可以通过涉及氨基丙基哌嗪和各种苯甲醛的反应来合成。此类化合物已对包括大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌在内的多种细菌菌株表现出良好的抗菌活性,突出了它们在抗菌应用中的潜力 (徐等人,2018).

对癌细胞的细胞毒性:对一系列新型 1-(4-取代苯甲酰基)-4-(4-氯二苯甲基)哌嗪衍生物(与所讨论的化合物在结构上相关)的研究表明,它们对一系列癌细胞系(包括肝癌、乳腺癌、结肠癌、胃癌和子宫内膜癌细胞)具有显着的细胞毒性活性。这表明通过抑制癌细胞生长在癌症治疗中具有潜在应用 (亚里姆等人,2012).

在科学研究中的应用

抗菌特性:与“4-(4-氯苄基)-N-(3,4,5-三甲氧基苄叉亚甲基)-1-哌嗪胺”相关的 1,2,4-三唑衍生物的合成导致具有显着抗菌活性的化合物。此类研究对于开发新的抗菌剂至关重要,这些抗菌剂可能对各种微生物感染有效 (贝克塔斯等人,2010).

心脏向性活性:对具有相似结构的化合物的研究表明具有潜在的心脏向性活性。这些研究有助于理解哌嗪衍生物的结构变化如何影响其治疗心血管疾病的有效性,突出了药物设计中结构优化的重要性 (莫克罗夫等人,2019).

属性

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3/c1-26-19-12-17(13-20(27-2)21(19)28-3)14-23-25-10-8-24(9-11-25)15-16-4-6-18(22)7-5-16/h4-7,12-14H,8-11,15H2,1-3H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYJTCVCVZVNPD-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)

![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)

![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)

![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)